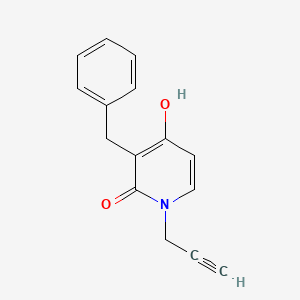
3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridinone core, followed by the introduction of the benzyl and propynyl groups through various substitution reactions. Common reagents used in these reactions might include benzyl bromide, propargyl bromide, and suitable bases or catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to alter the pyridinone ring or the propynyl group.
Substitution: The benzyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydride or organometallic reagents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyridinone ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
4-Hydroxy-2(1H)-pyridinone: A simpler analog with similar core structure.
3-Benzyl-4-hydroxy-2(1H)-pyridinone: Lacks the propynyl group.
1-(2-Propynyl)-4-hydroxy-2(1H)-pyridinone: Lacks the benzyl group.
Uniqueness
3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone is unique due to the presence of both benzyl and propynyl groups, which can impart distinct chemical and biological properties compared to its analogs.
生物活性
3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound this compound features a pyridinone core with a hydroxyl group and both benzyl and propynyl substituents. Its molecular formula is C15H13NO2 with a molecular weight of 239.27 g/mol. The unique structure contributes to its biological activity, particularly as a potential therapeutic agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the Pyridinone Core : This involves the formation of the pyridinone ring through cyclization reactions.
- Introduction of Substituents : The benzyl and propynyl groups are introduced via substitution reactions, often employing reagents like benzyl bromide and propargyl bromide under suitable conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Specific mechanisms include:
- Tyrosinase Inhibition : This compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. Inhibiting this enzyme can have applications in skin protection and cosmetics .
- Chelating Properties : The hydroxypyridinone structure allows for metal ion chelation, which can enhance its biological efficacy against certain diseases .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
- Tyrosinase Inhibition Studies :
- Antioxidant Activities :
- Antiproliferative Effects :
Data Table: Biological Activity Overview
特性
IUPAC Name |
3-benzyl-4-hydroxy-1-prop-2-ynylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-9-16-10-8-14(17)13(15(16)18)11-12-6-4-3-5-7-12/h1,3-8,10,17H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUMBSFEHWEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC(=C(C1=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













